Calcium elenoate
CAS No.: 34421-75-5
Cat. No.: VC18408206
Molecular Formula: C22H26CaO12
Molecular Weight: 522.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34421-75-5 |
---|---|
Molecular Formula | C22H26CaO12 |
Molecular Weight | 522.5 g/mol |
IUPAC Name | calcium;2-[(2S,3S,4S)-3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl]acetate |
Standard InChI | InChI=1S/2C11H14O6.Ca/c2*1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2;/h2*4-8H,3H2,1-2H3,(H,13,14);/q;;+2/p-2/t2*6-,7-,8+;/m00./s1 |
Standard InChI Key | LXHSHPBNTMXMPF-RKLWNDDOSA-L |
Isomeric SMILES | C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)[O-])C=O.C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)[O-])C=O.[Ca+2] |
Canonical SMILES | CC1C(C(C(=CO1)C(=O)OC)CC(=O)[O-])C=O.CC1C(C(C(=CO1)C(=O)OC)CC(=O)[O-])C=O.[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Calcium elenoate is systematically identified as the calcium salt of elenolic acid, a derivative of 2H-pyran-4-acetic acid. Its IUPAC name is calcium 3-formyl-3,4-dihydro-5-(methoxycarbonyl)-2-methyl-2H-pyran-4-acetate (2:1), reflecting the stoichiometric ratio of calcium to the elenolate anion . The compound’s molecular formula () and weight (522.5 g/mol) are consistent with its dimeric structure, wherein two elenolic acid molecules coordinate with a single calcium ion .
Table 1: Key Identifiers of Calcium Elenoate
Property | Value |
---|---|
CAS Number | 34421-75-5 |
Deprecated CAS | 38164-87-3 |
UNII | WLJ7IN8JIL |
Molecular Formula | |
Molecular Weight | 522.5 g/mol |
Parent Compound | Elenolic acid (CID 169607) |
Structural Features
The 2D structure of calcium elenoate features a pyran ring substituted with formyl, methoxycarbonyl, and methyl groups, while the calcium ion bridges two elenolate anions via carboxylate coordination . Computational models suggest a tetrahedral geometry around the calcium center, stabilized by electrostatic interactions with the deprotonated carboxyl groups of elenolic acid . The 3D conformer, as depicted in PubChem, highlights the planar arrangement of the pyran rings and the spatial orientation of substituents, which may influence solubility and reactivity .
Physicochemical Properties
PubChem lists no experimental data on solubility, melting point, or spectral properties. Comparative analysis with structurally related calcium carboxylates (e.g., calcium alginate) suggests limited aqueous solubility due to strong ionic crosslinking, though this remains speculative . The compound’s high molecular weight (522.5 g/mol) and polar functional groups likely confer low volatility and moderate thermal stability .
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